molecular formula C14H28N4O2P2 B13778492 1,2-bis-(Dimethylaminophosphinyl)benzene

1,2-bis-(Dimethylaminophosphinyl)benzene

Cat. No.: B13778492
M. Wt: 346.35 g/mol
InChI Key: RTWQNCQOMPLADC-UHFFFAOYSA-N
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Description

1,2-bis-(Dimethylaminophosphinyl)benzene is an organophosphorus compound with the molecular formula C14H28N4O2P2 It is known for its unique structure, where two dimethylaminophosphinyl groups are attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-bis-(Dimethylaminophosphinyl)benzene can be synthesized through several methods. One common approach involves the reaction of dimethylamine with a suitable phosphinylating agent in the presence of a benzene derivative. The reaction typically requires controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful addition of reagents, continuous monitoring of reaction parameters, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2-bis-(Dimethylaminophosphinyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinyl groups to phosphines.

    Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,2-bis-(Dimethylaminophosphinyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,2-bis-(Dimethylaminophosphinyl)benzene involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or substrate.

Comparison with Similar Compounds

    1,2-bis-(Diphenylphosphino)benzene: Another organophosphorus compound with similar coordination properties.

    1,2-bis-(Di-tert-butylphosphinomethyl)benzene: Known for its use in catalysis and coordination chemistry.

Uniqueness: 1,2-bis-(Dimethylaminophosphinyl)benzene is unique due to its dimethylamino groups, which provide distinct electronic and steric properties compared to other phosphinyl derivatives. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C14H28N4O2P2

Molecular Weight

346.35 g/mol

IUPAC Name

N-[[2-[bis(dimethylamino)phosphoryl]phenyl]-(dimethylamino)phosphoryl]-N-methylmethanamine

InChI

InChI=1S/C14H28N4O2P2/c1-15(2)21(19,16(3)4)13-11-9-10-12-14(13)22(20,17(5)6)18(7)8/h9-12H,1-8H3

InChI Key

RTWQNCQOMPLADC-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(C1=CC=CC=C1P(=O)(N(C)C)N(C)C)N(C)C

Origin of Product

United States

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